molecular formula C17H12ClNO4 B11543896 4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate

Cat. No.: B11543896
M. Wt: 329.7 g/mol
InChI Key: JXNUENRMWXRIOJ-UHFFFAOYSA-N
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Description

4-Chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a 4-chlorophenyl group and a 2,5-dioxopyrrolidin-1-yl group attached to a benzoate core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate typically involves the esterification of 4-chlorophenol with 4-(2,5-dioxopyrrolidin-1-yl)benzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the 4-chlorophenyl group, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups in the 2,5-dioxopyrrolidin-1-yl moiety, potentially converting them to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the 4-chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in an appropriate solvent.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or research outcomes .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, 4-chlorophenyl 4-(2,5-dioxopyrrolidin-1-yl)benzoate is unique due to the presence of the 4-chlorophenyl group, which can impart distinct chemical and biological properties. This uniqueness can influence its reactivity, binding affinity, and overall effectiveness in various applications .

Properties

Molecular Formula

C17H12ClNO4

Molecular Weight

329.7 g/mol

IUPAC Name

(4-chlorophenyl) 4-(2,5-dioxopyrrolidin-1-yl)benzoate

InChI

InChI=1S/C17H12ClNO4/c18-12-3-7-14(8-4-12)23-17(22)11-1-5-13(6-2-11)19-15(20)9-10-16(19)21/h1-8H,9-10H2

InChI Key

JXNUENRMWXRIOJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)OC3=CC=C(C=C3)Cl

Origin of Product

United States

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